![molecular formula C23H34N2O5S2 B11504614 N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide](/img/structure/B11504614.png)
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of an adamantane group, a morpholine ring, and sulfonamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of adamantane derivatives with sulfonyl chlorides under basic conditions to form the sulfonamide linkage. The morpholine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to optimize reaction conditions, leading to higher yields and shorter reaction times. This method has been shown to be effective in synthesizing similar compounds, such as N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring.
Applications De Recherche Scientifique
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane group is known for its ability to disrupt viral replication, while the sulfonamide group can inhibit enzyme activity. The morpholine ring may enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(adamantan-1-yl)-4-(pentyloxy)naphthalene-1-sulfonamide: A synthetic cannabinoid receptor agonist.
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Known for its anti-dengue virus activity.
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: A cannabimimetic compound.
Uniqueness
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide is unique due to its combination of an adamantane group, a morpholine ring, and sulfonamide functionalities. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C23H34N2O5S2 |
|---|---|
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
N-[1-(1-adamantyl)propyl]-4-morpholin-4-ylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C23H34N2O5S2/c1-2-22(23-14-17-11-18(15-23)13-19(12-17)16-23)24-31(26,27)20-3-5-21(6-4-20)32(28,29)25-7-9-30-10-8-25/h3-6,17-19,22,24H,2,7-16H2,1H3 |
Clé InChI |
UCFGERIIYHIZIB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


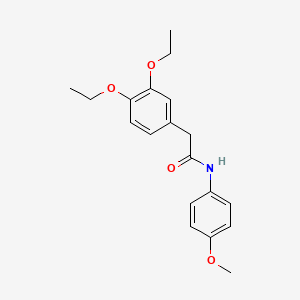
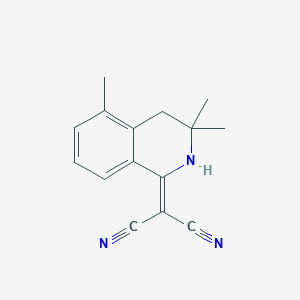
![(4-ethyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)(phenyl)methanone](/img/structure/B11504550.png)
![1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-3-methylbutan-1-one](/img/structure/B11504555.png)
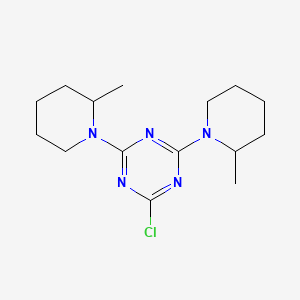
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B11504571.png)
![9-Chloro-2,2,7-tris-trifluoromethyl-2,3-dihydro-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B11504577.png)
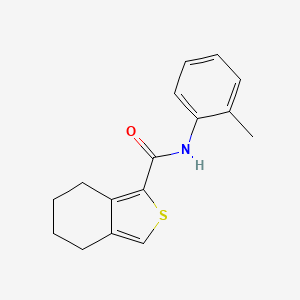
![2,2,2-Trifluoroethyl 2-{[1-(2-chlorophenyl)-3-ethoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylate](/img/structure/B11504587.png)
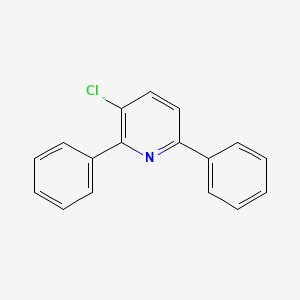
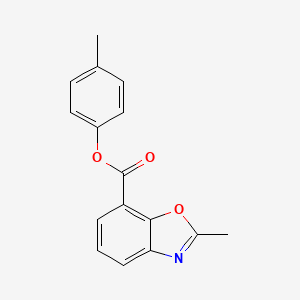
![Piperidin-4-one, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethyl-](/img/structure/B11504608.png)
![2-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B11504619.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11504625.png)
